Cas no 6969-02-4 ([3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone)

[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone structure
6969-02-4 structure
Nome del prodotto:[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone
Numero CAS:6969-02-4
MF:C16H14O3
MW:254.280564785004
CID:1738716
PubChem ID:248778

[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • [3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone
    • CTK5D0938
    • AR-1A8882
    • AC1L6N2Q
    • [3-(4-Methoxy-phenyl)-oxiranyl]-phenyl-methanone
    • 3-p-methoxyphenyl-1-phenyl-2,3-epoxy-1-propanone
    • 2,3-Epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-on
    • AKOS000543448
    • 4-methoxychalcone epoxide
    • 2,3-epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-one
    • NSC66227
    • KST-1A0471
    • AC1Q5F04
    • CTK5D0938; AR-1A8882; AC1L6N2Q; [3-(4-Methoxy-phenyl)-oxiranyl]-phenyl-methanone; 3-p-methoxyphenyl-1-phenyl-2,3-epoxy-1-propanone; 2,3-Epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-on; AKOS000543448; 4-methoxychalcone epoxide; 2,3-epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-one; NSC66227; KST-1A0471; AC1Q5F04; [3-(4-methoxy-phenyl)-oxiranyl]-phenyl-methanone;
    • DTXSID80290043
    • SCHEMBL7109022
    • SR-01000325588-1
    • 6969-02-4
    • [3-(4-methoxyphenyl)oxiran-2-yl](phenyl)methanone
    • NSC-66227
    • SR-01000325588
    • Methanone, [3-(4-methoxyphenyl)oxiranyl]phenyl-
    • OJNVQVXKXBOSSW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C16H14O3/c1-18-13-9-7-12(8-10-13)15-16(19-15)14(17)11-5-3-2-4-6-11/h2-10,15-16H,1H3
    • Chiave InChI: OJNVQVXKXBOSSW-UHFFFAOYSA-N
    • Sorrisi: COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 254.09432
  • Massa monoisotopica: 254.094294
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 314
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 38.8

Proprietà sperimentali

  • Densità: 1.213
  • Punto di ebollizione: 411°C at 760 mmHg
  • Punto di infiammabilità: 194°C
  • Indice di rifrazione: 1.599
  • PSA: 38.83
  • LogP: 3.01800
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.